Isobutyl hexa-2,4-dienoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl hexa-2,4-dienoate can be synthesized through the esterification of hexa-2,4-dienoic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of homogeneous catalysts, such as ruthenium complexes, has been explored for the selective hydrogenation of related dienic compounds, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Isobutyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Selective hydrogenation can convert the conjugated diene system to a single or double bond, depending on the reaction conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or ruthenium catalyst.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.
Reduction: Hex-3-enoic acid or hex-3-en-1-ol.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Isobutyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of isobutyl hexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Hexa-2,4-dienoic acid: The parent acid of isobutyl hexa-2,4-dienoate, used in similar applications.
Hex-3-enoic acid: A reduced form of hexa-2,4-dienoic acid, with different chemical properties.
Hex-3-en-1-ol: An alcohol derivative with applications in the fragrance industry.
Uniqueness: this compound is unique due to its ester functional group combined with a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
62279-96-3 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methylpropyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-10(11)12-8-9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
InChI Key |
LPMAVIRJZLOTCU-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)OCC(C)C |
Canonical SMILES |
CC=CC=CC(=O)OCC(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
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